

PTP1B inhibitor screening assay using PTP1B-IN-3 diammonium

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Compound of Interest

Compound Name: PTP1B-IN-3 diammonium

Cat. No.: B8210277

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Application Note: PTP1B Inhibitor Screening Assay

Introduction

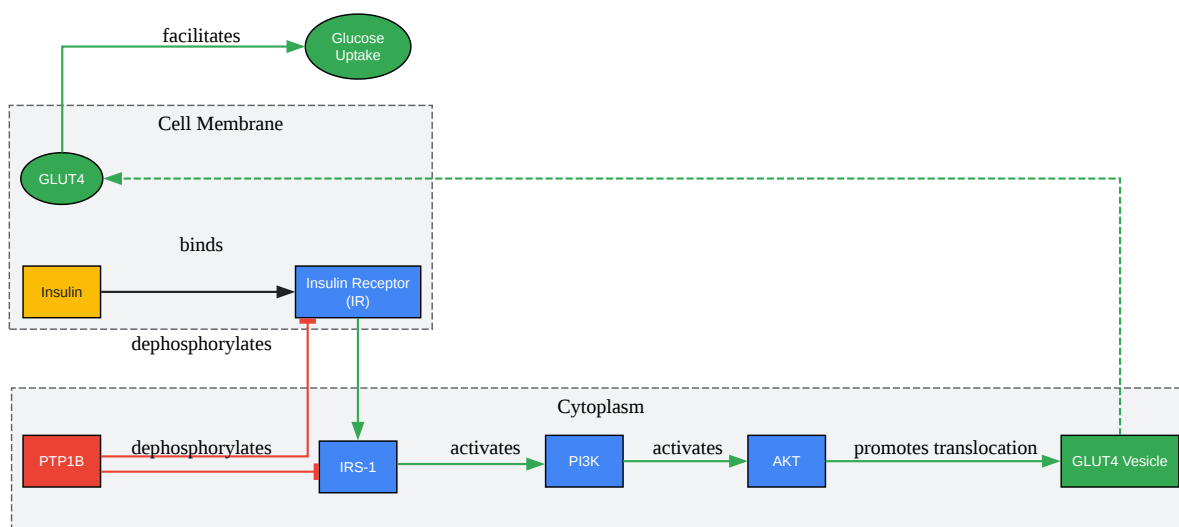
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a critical role as a negative regulator in several key signaling pathways, including those for insulin and leptin.[1][2] By dephosphorylating the insulin receptor (IR) and its substrates (IRS proteins), PTP1B attenuates insulin signaling.[3] Overexpression or increased activity of PTP1B is linked to insulin resistance, type 2 diabetes mellitus (T2DM), and obesity.[4][5] Consequently, PTP1B has emerged as a significant therapeutic target for the development of new drugs for these metabolic diseases.[1][6]

This application note provides a detailed protocol for a colorimetric in vitro screening assay to identify and characterize inhibitors of PTP1B. The assay utilizes the chromogenic substrate p-nitrophenyl phosphate (pNPP). The protocol includes the use of **PTP1B-IN-3 diammonium**, a potent PTP1B inhibitor, as a reference compound. This guide is intended for researchers, scientists, and drug development professionals engaged in screening for novel PTP1B inhibitors.

PTP1B Signaling Pathway

PTP1B negatively regulates the insulin signaling pathway. Upon insulin binding, the insulin receptor undergoes autophosphorylation, activating it to phosphorylate downstream targets like IRS-1. This initiates a cascade involving PI3K and Akt, ultimately leading to the translocation of

GLUT4 to the cell membrane for glucose uptake.[1] PTP1B acts as a brake on this pathway by dephosphorylating and thereby inactivating both the insulin receptor and IRS-1.[1][2] Inhibition of PTP1B is expected to enhance insulin sensitivity.[5]



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Caption: PTP1B's negative regulation of the insulin signaling pathway.

Principle of the Assay

The PTP1B inhibitor screening assay is a colorimetric method that measures the enzymatic activity of PTP1B. The enzyme catalyzes the hydrolysis of the substrate p-nitrophenyl phosphate (pNPP), a colorless compound, into p-nitrophenol (pNP) and inorganic phosphate. The product, pNP, is a yellow-colored compound that can be quantified by measuring its absorbance at 405 nm.[6][7] The presence of a PTP1B inhibitor reduces the rate of pNPP

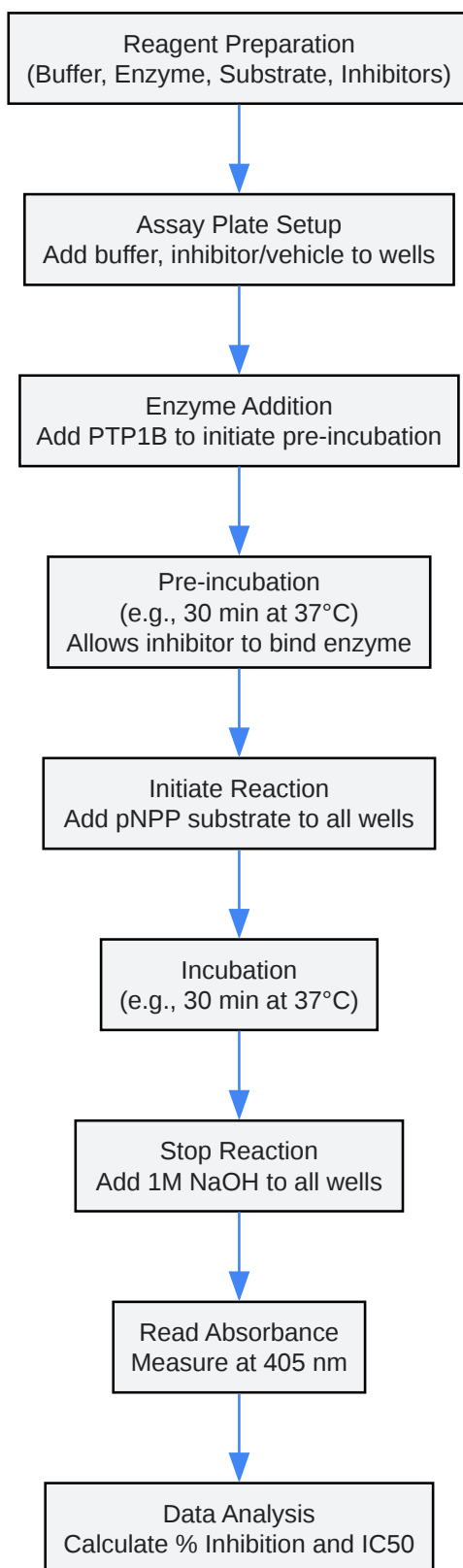
hydrolysis, leading to a decrease in absorbance. The inhibitory activity is determined by comparing the enzyme's activity in the presence and absence of the test compound.

Materials and Reagents

- Human Recombinant PTP1B (truncated, residues 1-321)
- **PTP1B-IN-3 diammonium** (Test Inhibitor)
- Sodium Orthovanadate (Na_3VO_4 , Control Inhibitor)[8]
- p-Nitrophenyl Phosphate (pNPP, Substrate)[6]
- Assay Buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT[6]
- Stop Solution: 1 M NaOH[6]
- Dimethyl Sulfoxide (DMSO)
- 96-well clear, flat-bottom microplates
- Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow

The experimental process involves preparing the reagents, setting up the assay plate with controls and test compounds, initiating the enzymatic reaction, stopping the reaction, and measuring the resulting absorbance to determine inhibitor potency.



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Caption: General workflow for the PTP1B inhibitor screening assay.

Detailed Protocols

Reagent Preparation

- Assay Buffer (50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT): Prepare fresh before use. Adjust pH to 6.0.
- PTP1B Enzyme Solution: Dilute the recombinant PTP1B stock solution in assay buffer to the desired final concentration. The optimal concentration should be determined empirically by enzyme titration but is typically in the range of 20-75 nM.[\[8\]](#)[\[9\]](#)
- pNPP Substrate Solution (2 mM): Dissolve pNPP in assay buffer to a final concentration of 2 mM.[\[6\]](#) Prepare this solution fresh.
- Inhibitor Stock Solutions:
 - **PTP1B-IN-3 diammonium**: Prepare a 10 mM stock solution in DMSO.
 - Sodium Orthovanadate: Prepare a 10 mM stock solution in deionized water.
- Serial Dilutions: Prepare serial dilutions of the inhibitor stock solutions in assay buffer containing a constant percentage of DMSO (e.g., 1-5%) to create a range of concentrations for IC₅₀ determination.

Assay Procedure (96-well plate format)

- Plate Setup: Add reagents to each well of a 96-well plate as described below. Include controls for 100% enzyme activity (vehicle control, no inhibitor) and background (no enzyme).
 - Test Wells: 10 µL of serially diluted inhibitor (e.g., **PTP1B-IN-3 diammonium**) + 80 µL Assay Buffer.
 - Vehicle Control (100% Activity): 10 µL of vehicle (assay buffer with the same % of DMSO as the inhibitor wells) + 80 µL Assay Buffer.
 - Background Control (No Enzyme): 10 µL of vehicle + 90 µL Assay Buffer.

- **Enzyme Addition:** Add 10 µL of the diluted PTP1B enzyme solution to the "Test Wells" and "Vehicle Control" wells. The total volume is now 100 µL.
- **Pre-incubation:** Mix gently and pre-incubate the plate at 37°C for 30 minutes. This allows the inhibitors to interact with the enzyme.[\[8\]](#)
- **Reaction Initiation:** Add 100 µL of 2 mM pNPP substrate solution to all wells to start the reaction. The final volume in each well is 200 µL.
- **Incubation:** Incubate the plate at 37°C for 30 minutes.[\[6\]](#)
- **Reaction Termination:** Stop the reaction by adding 40 µL of 1 M NaOH to each well.[\[9\]](#) The yellow color of p-nitrophenol will develop and be stabilized.
- **Absorbance Reading:** Measure the absorbance at 405 nm using a microplate reader.

Data Analysis

- **Correct for Background:** Subtract the average absorbance of the "Background Control" wells from the absorbance readings of all other wells.
- **Calculate Percent Inhibition:** Use the following formula to calculate the percentage of PTP1B inhibition for each inhibitor concentration: % Inhibition = $[1 - (\text{Abs_inhibitor} / \text{Abs_vehicle})] * 100$
 - Abs_inhibitor = Absorbance of the well with the inhibitor.
 - Abs_vehicle = Absorbance of the vehicle control (100% activity).
- **Determine IC₅₀ Value:** Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[\[10\]](#)

Data Presentation

Quantitative data for the reference inhibitor and typical assay parameters are summarized below.

Table 1: Properties of Reference Inhibitor **PTP1B-IN-3 diammonium**

Compound	Target(s)	IC ₅₀ Value	Description
PTP1B-IN-3 diammonium	PTP1B, TCPTP	120 nM	A potent and orally bioavailable PTP1B inhibitor. [11]

Table 2: Typical PTP1B Assay Parameters (pNPP-based)

Parameter	Recommended Value/Range	Reference(s)
Enzyme	Human Recombinant PTP1B (truncated)	[8]
Substrate	p-Nitrophenyl phosphate (pNPP)	[6] [7]
pNPP Concentration	0.7 - 2 mM (around K _m)	[6] [8]
Buffer pH	6.0 - 7.5	[6] [7]
Incubation Temperature	37°C	[6] [12]
Incubation Time	30 minutes	[6] [12]
Stop Solution	1 M NaOH	[6]
Detection Wavelength	405 nm	[6] [7]

Table 3: Example IC₅₀ Values of Control PTP1B Inhibitors

Inhibitor	PTP1B Form	Substrate	IC ₅₀ Value	Reference(s)
Sodium Orthovanadate (Na ₃ VO ₄)	Full Length	pNPP (0.7 mM)	19.3 ± 1.1 μM	[8]
Sodium Orthovanadate (Na ₃ VO ₄)	Truncated	pNPP (1 mM)	54.5 ± 1.1 μM	[8]
Suramin	Recombinant (1-322)	Phosphopeptide (75 μM)	~10 μM (from curve)	[13]
Ursolic Acid	Recombinant (1-400)	pNPP	>20 μM	[10]

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